N-cyclohexyl-5-fluoro-2-nitroaniline
Description
Significance of Aniline (B41778) and Nitroaniline Derivatives in Contemporary Chemical Research
Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in modern organic chemistry. These compounds, consisting of an amino group attached to a phenyl ring, serve as versatile starting materials and key intermediates in the synthesis of a vast array of industrial and pharmaceutical products. Their derivatives are integral to the manufacturing of polyurethanes, agrochemicals, and, most notably, dyes and pigments. buyersguidechem.comchemicalregister.com
Nitroanilines, which are aniline derivatives carrying a nitro (-NO2) group, are particularly important. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and the basicity of the amino group, making them valuable precursors for a variety of chemical transformations. nih.gov For instance, 4-nitroaniline (B120555) is a crucial intermediate in the production of p-phenylenediamine, a key component in many dyes. bldpharm.com The reduction of the nitro group to a second amino group provides a straightforward route to substituted phenylenediamines, which are themselves important in polymer and pharmaceutical synthesis.
Strategic Importance of Fluorine Substitution in Aromatic Systems
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. magritek.com The fluorine atom is relatively small and is the most electronegative element, which allows it to impart unique characteristics to a parent molecule without significantly increasing its size. bldpharm.com
Strategically placing fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and membrane permeability. magritek.comnih.govgoogle.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often making the fluorinated site resistant to metabolic oxidation and thereby increasing the drug's half-life. bldpharm.com It is estimated that over 20% of all commercially available pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance in drug design. nih.gov Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing a drug's solubility and receptor binding interactions. google.com
Contextualization of N-cyclohexyl-5-fluoro-2-nitroaniline within Aromatic Amine Chemistry
This compound is a multi-functionalized aromatic amine. Its structure combines three key components: a nitro-substituted aniline core, a fluorine atom at the 5-position, and a cyclohexyl group on the amino nitrogen. This specific combination suggests its role as a specialized building block or intermediate in organic synthesis. While detailed research on this specific molecule is not abundant in peer-reviewed literature, its synthesis can be logically inferred from established methods.
A probable synthetic route is the nucleophilic aromatic substitution reaction between 1-chloro-2-nitro-5-fluorobenzene and cyclohexylamine (B46788). tandfonline.comtandfonline.com In this reaction, the lone pair of electrons on the nitrogen of cyclohexylamine attacks the carbon atom bearing the chlorine, displacing it. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
The presence of the fluorine atom and the nitro group makes it a precursor for creating more complex molecules, potentially for pharmaceutical or agrochemical research. The nitro group can be readily reduced to an amine, creating a fluorinated N-cyclohexyl-1,2-phenylenediamine derivative, a scaffold of interest in medicinal chemistry.
Overview of Research Paradigms and Methodological Approaches in Chemical Compound Studies
The study of a new chemical compound like this compound follows a well-established paradigm in chemical research, encompassing synthesis, purification, and characterization. tandfonline.commdpi.com
Synthesis and Purification: The initial step involves the creation of the molecule through a planned chemical reaction. tandfonline.com Following synthesis, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and solvents. Common purification techniques include recrystallization, column chromatography, and distillation. magritek.com
Structural Characterization: Once a pure sample is obtained, its structure must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the molecule's carbon-hydrogen framework.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high precision and can provide information about its structure through analysis of fragmentation patterns. google.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, such as the N-H bond, the nitro group (NO₂), and C-F bonds, by detecting their characteristic vibrational frequencies. google.com
Computational Modeling: Alongside experimental methods, computational chemistry is often used to predict properties such as molecular geometry, electronic distribution, and reactivity, providing valuable insights that complement experimental data. tandfonline.com
Physicochemical and Structural Data
The following tables summarize key identifiers and computed properties for this compound. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGJCYNHHOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Studies of N Cyclohexyl 5 Fluoro 2 Nitroaniline
Chemical Transformations Involving the Nitro Group
The nitro group is a dominant feature in the reactivity profile of N-cyclohexyl-5-fluoro-2-nitroaniline, serving as a precursor to other functionalities and influencing the chemistry of the aromatic ring.
Reduction of the Nitro Group to Amine Functionality
The conversion of a nitro group to a primary amine is a fundamental and crucial transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. researchgate.net This reduction is one of the most frequently employed methods for preparing primary amines. researchgate.net For this compound, this transformation yields N¹-cyclohexyl-5-fluoro-benzene-1,2-diamine. A variety of reagents and catalytic systems can achieve this, with the choice often depending on the desired selectivity and tolerance of other functional groups. unimi.it
Common methods for this reduction include catalytic hydrogenation and the use of metal-based reagents. Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C) with a hydrogen source, is a highly efficient method. unimi.it Alternative hydrogen sources, such as triethylsilane or aqueous potassium fluoride (B91410) with polymethylhydrosiloxane (B1170920) (PMHS), can also be used in palladium-catalyzed systems. organic-chemistry.org Another widely used approach involves the use of metals in acidic media, such as tin (Sn) with hydrochloric acid (HCl) or iron (Fe) powder with acetic acid. unimi.ityoutube.com The reaction with tin and HCl proceeds in two main steps: first, the reduction of the nitro group to the ammonium (B1175870) ion intermediate (NH₃⁺), followed by neutralization with a base (like NaOH) to yield the neutral amine. youtube.com
| Method | Reagents/Catalyst | General Characteristics | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency and clean conversion. Can sometimes lead to dehalogenation. | unimi.it |
| Transfer Hydrogenation | Formic Acid, Iron Catalyst | A base-free method that works under mild conditions with good functional group tolerance. | organic-chemistry.org |
| Metal/Acid Reduction | Sn / HCl, followed by NaOH | A classic, robust method. The reaction first produces the protonated amine. | youtube.com |
| Metal/Acid Reduction | Fe / Acetic Acid | Often used for large-scale synthesis and can minimize the risk of dehalogenation compared to some catalytic methods. | unimi.it |
| Hydrosilylation | Polymethylhydrosiloxane (PMHS), Pd catalyst | Effective for aromatic nitro groups with wide functional group tolerance. | organic-chemistry.org |
Reactivity of Nitro Group in Electron-Deficient Systems
The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring in this compound. This effect, combined with the electronegativity of the fluorine atom, renders the benzene (B151609) ring electron-deficient. This electronic characteristic is pivotal in directing the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. rsc.org The nitro group activates the positions ortho and para to it for attack by nucleophiles. While the fluorine atom is a target for substitution, the nitro group itself is generally stable under these conditions and serves as an activating group. The photochemical properties of nitroarenes have also been explored, enabling transformations like metal-free reductive C–N coupling under light irradiation. rsc.org
Mechanistic Insights into Nitro Group Reactions
The mechanisms governing nitro group transformations are complex and varied. In the context of reduction to an amine, the process is not a single step but involves a sequence of intermediates. The nitro group (NO₂) is typically first reduced to a nitroso group (NO), then to a hydroxylamine (B1172632) (NHOH), and finally to the amine (NH₂).
Recent studies have provided deeper mechanistic understanding through computational and experimental methods. For instance, investigations into related systems have explored radical-based pathways. rsc.org In some catalytic cycles, a hydrogen atom transfer (HAT) process is implicated as a key step. rsc.org The specific mechanism can be influenced by the choice of reagents and reaction conditions. For example, the use of tetrahydroxydiboron (B82485) as a reductant for nitroarenes proceeds under mild, metal-free conditions, highlighting alternative, non-classical pathways. organic-chemistry.org The study of electron localization functions (ELF) has also offered new perspectives on reaction pathways, revealing that bond formation in some related reactions can occur sequentially rather than concertedly. nih.gov
Reactions and Derivatizations at the N-Cyclohexylamino Moiety
The secondary amine of the N-cyclohexylamino group is a key site for derivatization, allowing for the introduction of a wide range of substituents through alkylation, acylation, and related reactions.
N-Alkylation and Acylation Strategies
The hydrogen atom on the secondary amine of this compound can be substituted through N-alkylation or N-acylation. N-alkylation introduces an additional alkyl group, converting the secondary amine into a tertiary amine. This is typically achieved by reacting the amine with an alkyl halide (e.g., an alkyl iodide or bromide) in the presence of a base to neutralize the hydrogen halide byproduct.
N-acylation involves the introduction of an acyl group (R-C=O) to form an amide. This is a common transformation readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which acts as a scavenger for the HCl or carboxylic acid generated. The steric bulk of the cyclohexyl group may influence the rate of these reactions compared to less hindered secondary amines.
Formation of Urea (B33335) and Amide Derivatives
Building upon N-acylation, a diverse range of amide derivatives can be synthesized from this compound. The specific properties of the resulting amide depend on the nature of the acyl group introduced.
The formation of urea derivatives represents another important class of transformations for the secondary amine. Substituted ureas are typically synthesized by reacting the amine with an isocyanate (R-N=C=O). In this reaction, the nitrogen atom of the N-cyclohexylamino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate to form a stable C-N bond, resulting in the corresponding N,N'-disubstituted urea.
| Derivative Type | Reaction | Reagent Class | Resulting Functional Group |
|---|---|---|---|
| N-Alkyl Amine | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| Amide | N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |
| Amide | N-Acylation | Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Amide |
| Urea | Addition | Isocyanate (e.g., C₆H₅NCO) | Disubstituted Urea |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N¹-cyclohexyl-5-fluoro-benzene-1,2-diamine |
| Palladium on carbon (Pd/C) |
| Triethylsilane |
| Polymethylhydrosiloxane (PMHS) |
| Tin |
| Hydrochloric acid (HCl) |
| Iron |
| Acetic acid |
| Sodium hydroxide (B78521) (NaOH) |
| Tetrahydroxydiboron |
| Pyridine |
| Triethylamine |
| Isocyanate |
| Alkyl halide |
| Acyl chloride |
Amination Reactions and their Scope
The most significant transformation involving the nitrogen functionality of this compound is the reduction of the nitro group to a primary amine. This reaction converts the starting material into N¹-cyclohexyl-5-fluorobenzene-1,2-diamine, a key building block for heterocyclic synthesis. This reduction is a foundational step that dramatically expands the synthetic utility of the parent molecule.
Detailed research findings from patent literature demonstrate a straightforward pathway for this conversion. google.com The process involves the chemical reduction of the nitro group, leaving the N-cyclohexylamino and fluoro substituents intact. This transformation highlights the chemoselectivity that can be achieved, targeting the nitro group while preserving other functionalities.
| Reactant | Product | Transformation Type | Significance |
|---|---|---|---|
| This compound | N¹-cyclohexyl-5-fluorobenzene-1,2-diamine | Nitro Group Reduction | Formation of a versatile 1,2-diamine intermediate. google.com |
The scope of this reaction is primarily focused on accessing the 1,2-diamine derivative, which serves as a precursor for further reactions rather than an endpoint itself.
Transformations Involving the Fluorine Atom on the Aromatic Ring
Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs an organolithium reagent, such as n-butyllithium, to deprotonate the position ortho to a directing metalation group (DMG). organic-chemistry.orgbaranlab.org In this compound, the N-cyclohexylamino group serves as the primary and most potent DMG. The secondary amine proton is first deprotonated by the strong base, and a second equivalent of base can then remove a proton from the ring. The directing ability of substituents generally follows the order: -NHR > -F. harvard.edu Therefore, metalation is expected to occur selectively at the C6 position, which is ortho to the N-cyclohexylamino group.
The resulting aryllithium intermediate can be trapped with various electrophiles (E+) to introduce new substituents at the C6 position, a transformation not achievable through classical electrophilic aromatic substitution.
Halogen Exchange Reactions , such as the aromatic Finkelstein reaction, are theoretically possible but challenging for aryl fluorides. wikipedia.org The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution difficult. While methods exist for activating C-F bonds using strong Lewis acids like boron trihalides or for specific catalytic systems, these are not commonly reported for substrates like this compound. nsf.gov Aromatic Finkelstein reactions catalyzed by copper or nickel complexes are known but are more typically applied to aryl bromides and chlorides. wikipedia.org
The fluorine atom at the C5 position plays a critical, albeit complex, role in modulating the reactivity and regioselectivity of the aromatic ring. Its influence stems primarily from its strong electron-withdrawing inductive effect (-I) and its weaker electron-donating mesomeric effect (+M). rsc.orgresearchgate.net
Inductive Effect (-I): The high electronegativity of fluorine increases the acidity of the protons on the aromatic ring, particularly those in closer proximity. This can facilitate reactions like Directed Ortho-Metalation by lowering the pKa of the ring protons, although the primary directing influence remains the amino group. baranlab.org
Regioselectivity: In DoM, while the amino group directs metalation to the C6 position, the fluorine atom's presence electronically deactivates the ring, potentially influencing reaction rates. In hypothetical electrophilic substitution reactions, the N-cyclohexylamino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The fluorine atom itself is an ortho-, para-director. The combined influence of these groups strongly deactivates the ring towards electrophilic attack but reinforces the regiochemical outcome of reactions directed by the more powerful amino group.
Steric and Electronic Influence: The small size of the fluorine atom means it exerts minimal steric hindrance. numberanalytics.com Its electronic properties can, however, dramatically alter reaction pathways compared to non-fluorinated analogues. researchgate.netrsc.org The presence of fluorine can stabilize or destabilize intermediates and transition states, leading to unique chemical outcomes.
Investigations of Inter- and Intramolecular Reaction Pathways
This compound is an excellent starting material for the synthesis of fluorinated heterocyclic compounds, particularly benzimidazoles and quinoxalines. The key step is the initial reduction of the nitro group to form N¹-cyclohexyl-5-fluorobenzene-1,2-diamine, as described in section 3.2.3. google.com This ortho-diamine is then subjected to cyclization with appropriate reagents.
Benzimidazole (B57391) Formation: Reaction of the diamine with a carboxylic acid (or its derivative, like an orthoester or acyl chloride) or an aldehyde leads to the formation of a 2-substituted-N-cyclohexyl-6-fluorobenzimidazole.
Quinoxaline Formation: Condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, yields the corresponding N-cyclohexyl-6-fluoroquinoxaline derivative.
These cyclization reactions are well-established, high-yielding processes that provide access to a range of complex heterocyclic structures from a single, versatile precursor.
| Intermediate | Reagent Type | Resulting Heterocycle |
|---|---|---|
| N¹-cyclohexyl-5-fluorobenzene-1,2-diamine | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) | 2-R-substituted-N-cyclohexyl-6-fluorobenzimidazole |
| 1,2-Dicarbonyl (R'-CO-CO-R'') | 2,3-R',R''-disubstituted-N-cyclohexyl-6-fluoroquinoxaline |
While specific, complex cascade reactions starting directly from this compound are not widely documented in dedicated studies, its structure is well-suited for tandem processes. A prominent example is the potential for a one-pot reductive cyclization.
Study of Reaction Mechanisms and Kinetics
Extensive literature searches did not yield specific studies on the reaction mechanisms and kinetics of this compound. While general principles of nitroaniline reactivity are established, detailed experimental or computational studies focusing on this particular compound, including the elucidation of its rate-determining steps and the identification of transient intermediates, are not available in the public domain.
Identification of Transient Intermediates
No research has been published that identifies or characterizes transient intermediates formed during chemical transformations of this compound. The identification of short-lived intermediates often requires specialized techniques such as flash photolysis, low-temperature spectroscopy, or advanced mass spectrometry methods.
In the context of related nitroaromatic compounds, reduction reactions are known to proceed through intermediates like nitroso and hydroxylamine species. For instance, the catalytic reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) is a well-documented transformation. nih.govbeilstein-journals.org These reductions can be achieved using various systems, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl). researchgate.netnih.gov However, without specific experimental evidence for this compound, it cannot be confirmed whether its reactions follow analogous pathways or involve the same intermediates.
Similarly, other potential reactions, such as the synthesis of benzimidazole derivatives, which typically involve the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, have been described for related structures but not for the diamine derived from this compound. synquestlabs.comresearchgate.net
Due to the lack of specific research on the reactivity of this compound, no data tables on its reaction kinetics or intermediates can be provided.
Computational and Theoretical Investigations of N Cyclohexyl 5 Fluoro 2 Nitroaniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of N-cyclohexyl-5-fluoro-2-nitroaniline. These methods provide a detailed picture of the molecule's orbitals and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the ground-state properties of molecules like this compound. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.
For this compound, DFT studies would typically involve optimizing the molecular geometry to find the most stable conformation. These calculations can provide bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, were it available.
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative as specific literature values were not found in the search.)
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| Mulliken Atomic Charges | C1: -0.25, N1: -0.15, O1: -0.40, ... |
The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. wikipedia.org It serves as a starting point for more advanced computational methods. In the context of this compound, HF calculations would be used to obtain the electronic wave function and energy. While generally less accurate than DFT for many properties due to the neglect of electron correlation, the HF approach is valuable for providing a qualitative understanding of the electronic structure. wikipedia.org
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.comunesp.brresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com
For this compound, the FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is likely to be localized on the electron-rich aniline (B41778) moiety, while the LUMO may be centered on the electron-withdrawing nitro group.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative as specific literature values were not found in the search.)
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.3 |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP analysis would highlight regions of negative potential, typically associated with lone pairs of electrons on the oxygen and nitrogen atoms of the nitro group and the fluorine atom, indicating sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms of the amine group and the cyclohexyl ring, suggesting sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Table 3: Illustrative NBO Analysis of Key Interactions in this compound (Note: The following data is illustrative as specific literature values were not found in the search.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(amine) | π(C-C aromatic) | 15.2 |
| LP(3) F | π(C-C aromatic) | 2.5 |
| π(C-C aromatic) | π*(N-O nitro) | 8.7 |
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule has several rotatable bonds, particularly around the cyclohexyl group and its connection to the amine nitrogen. A detailed conformational search would identify the various stable conformers and the energy barriers between them. This analysis helps in understanding which conformations are most likely to be present at a given temperature and how the molecule's shape influences its interactions with other molecules. The global minimum energy conformation would represent the most stable structure of the molecule.
Computational Simulation of Reaction Mechanisms and Transition States
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of this compound. To date, no specific scholarly articles or published research data have focused on the computational simulation of the reaction mechanisms and transition states involving this particular compound.
While computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, activation energies, and the geometries of transition states, such studies appear not to have been performed or published for this compound.
General chemical databases, such as PubChem, provide basic computed properties for this compound, which are derived from computational models. These properties are summarized in the table below. However, this information does not extend to the simulation of reaction mechanisms or the characterization of transition states.
| Computed Property | Value |
| Molecular Formula | C12H15FN2O2 |
| Molecular Weight | 238.26 g/mol |
| XLogP3 | 4.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 238.11175589 Da |
| Topological Polar Surface Area | 57.9 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 264 |
This data is algorithmically generated and provided by public chemical databases.
The absence of detailed research findings in this specific area means that no data tables depicting transition state energies, activation barriers, or reaction coordinates for this compound can be provided at this time. The scientific community has yet to direct computational studies toward understanding the mechanistic aspects of this compound's reactivity.
Further research is required to computationally model the reaction mechanisms of this compound, which would provide valuable insights into its chemical behavior, reactivity, and potential synthesis pathways. Such studies would typically involve mapping potential energy surfaces to identify the lowest energy pathways from reactants to products, and characterizing the structure and energy of all intermediates and transition states along these pathways.
Application of N Cyclohexyl 5 Fluoro 2 Nitroaniline in Complex Molecule Synthesis
Role as a Key Building Block in Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. srdorganics.com N-cyclohexyl-5-fluoro-2-nitroaniline provides a scaffold that can be readily converted into a variety of heterocyclic systems.
The synthesis of quinolines, a class of nitrogen-containing heterocycles with a wide range of biological activities, can be achieved through various methods, many of which utilize substituted anilines as starting materials. organic-chemistry.orgnih.gov The general strategy involves the condensation of an aniline (B41778) derivative with a carbonyl compound, followed by cyclization and aromatization. In this context, this compound, after reduction of the nitro group to an amine, can serve as the aniline component. The resulting 1-cyclohexyl-4-fluorobenzene-1,2-diamine would be a key intermediate. For instance, the Friedländer synthesis and its variations provide a direct route to quinolines from ortho-aminoaryl ketones or aldehydes. organic-chemistry.org
Isoindoline derivatives, another important class of heterocyclic compounds, can also be accessed from precursors derived from this compound. The synthesis of these compounds often involves the formation of a five-membered ring fused to the benzene (B151609) ring.
General Synthetic Scheme for Quinolines from Substituted Anilines:

This generalized scheme illustrates the potential pathway for the synthesis of a substituted quinoline (B57606) from an aniline precursor. This compound, upon reduction, can serve as the aniline component in similar reactions.
Pyrimidine (B1678525) and benzimidazole (B57391) scaffolds are prevalent in a vast number of biologically active molecules. The synthesis of 5-fluoropyrimidine (B1206419) derivatives, for example, is of significant interest due to their potential as antifungal agents. google.com The construction of the pyrimidine ring typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as a guanidine (B92328) or urea (B33335) derivative. Aniline derivatives can be precursors to these N-C-N containing reagents.
Benzimidazoles are readily synthesized by the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative. scholarsresearchlibrary.com The reduction of this compound would yield 1-cyclohexyl-4-fluorobenzene-1,2-diamine, a suitable ortho-phenylenediamine for this reaction. The choice of the aldehyde or carboxylic acid would then determine the substituent at the 2-position of the resulting benzimidazole.
Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound
| Heterocyclic Scaffold | General Synthetic Precursor from this compound | Key Reaction Type |
| Quinolines | 1-cyclohexyl-4-fluorobenzene-1,2-diamine | Condensation/Cyclization |
| Isoindolines | Substituted phthalimide (B116566) derivatives | Cyclization |
| Pyrimidines | Fluorinated aniline-derived guanidines/ureas | Condensation |
| Benzimidazoles | 1-cyclohexyl-4-fluorobenzene-1,2-diamine | Condensation |
The utility of this compound extends beyond the synthesis of the aforementioned core structures. The reactive handles on the molecule, namely the nitro and fluoro groups, allow for a wide range of chemical modifications, leading to a diverse array of nitrogen-containing ring systems. chemicalbook.com The nitro group can be transformed into various other functional groups, such as azides, hydroxylamines, and azo compounds, each capable of participating in different cyclization strategies. Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution under certain conditions, although it is more commonly retained in the final product. This versatility makes this compound a valuable starting point for generating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. researchgate.net
Integration into Multi-Step Organic Synthesis Schemes
The true power of a building block like this compound is realized in its integration into complex, multi-step synthetic sequences. organic-chemistry.org Its strategic placement within a synthetic route allows for the controlled and sequential introduction of functionality, ultimately leading to the desired target molecule.
In the synthesis of complex molecules, it is often more efficient to construct advanced intermediates that already contain several of the key structural features of the final target. This compound is well-suited for this purpose. google.com For example, it can be elaborated into a more complex aniline derivative before being subjected to a cyclization reaction. This approach allows for the late-stage introduction of diversity, a common strategy in medicinal chemistry for generating analogues of a lead compound.
This compound can be employed in both convergent and divergent synthetic strategies. In a convergent approach, the aniline derivative would be modified and then combined with another complex fragment in a late-stage coupling reaction. This is often a more efficient approach for the synthesis of large and complex molecules.
In a divergent strategy, a common intermediate derived from this compound can be used to generate a library of related compounds. For example, a key benzimidazole or quinoline intermediate could be subjected to a variety of further reactions, such as cross-coupling reactions or functional group transformations, to produce a diverse set of final products. This approach is particularly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.
Development of Functionalized Scaffolds for Materials Science
The development of advanced materials with tailored properties is a cornerstone of modern technology. Functionalized scaffolds are crucial in this endeavor, providing the foundational structures upon which complex material properties can be built. This compound, with its distinct functional groups, is a promising candidate for the creation of such scaffolds. The interplay between the electron-donating secondary amine and the electron-withdrawing nitro group, modulated by the fluorine atom and the steric influence of the cyclohexyl ring, can be harnessed to design materials with specific electronic, optical, and self-assembly characteristics.
The aniline backbone of this compound makes it a prime candidate for the synthesis of novel polymer monomers. The presence of the reactive N-H bond allows for its incorporation into various polymer chains through different polymerization techniques.
Following the reduction of the nitro group to an amine, the resulting diamine derivative of this compound could be utilized as a monomer in step-growth polymerization. This bifunctional monomer can react with various co-monomers, such as diacyl chlorides or dianhydrides, to form a range of high-performance polymers, including polyamides and polyimides. The bulky cyclohexyl group would likely impart increased solubility and thermal stability to the resulting polymers, while the fluorine atom could enhance their chemical resistance and modify their electronic properties.
The development of conjugated polymers from this compound would involve leveraging the aromatic ring and the nitrogen atom's ability to participate in extended π-systems. Oxidative polymerization of the aniline derivative, or its copolymerization with other aromatic monomers, could lead to the formation of conductive polymers. The electronic properties of these materials would be tunable by altering the oxidation state of the polymer backbone and by the inherent electronic nature of the substituents.
Table 1: Hypothetical Properties of Polymers Derived from this compound Monomers
| Polymer Type | Potential Monomer | Predicted Polymer Properties | Potential Applications |
| Polyamide | N-cyclohexyl-5-fluoro-2,4-diaminoaniline | High thermal stability, good solubility in organic solvents, high tensile strength. | Advanced engineering plastics, high-temperature coatings. |
| Polyimide | N-cyclohexyl-5-fluoro-2,4-diaminoaniline | Excellent thermal and oxidative stability, good mechanical properties, low dielectric constant. | Aerospace components, flexible electronics. |
| Conductive Polymer | This compound | Moderate electrical conductivity (dopant-dependent), good processability. | Antistatic coatings, sensors, organic electronic devices. |
This table presents hypothetical data based on the known properties of similar polymer systems and is for illustrative purposes.
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and dynamic polymeric architectures. The structure of this compound contains several features that make it an excellent candidate for designing self-assembling supramolecular systems.
The secondary amine and the nitro group can both act as hydrogen bond donors and acceptors, respectively. This allows for the formation of well-defined hydrogen-bonding networks, leading to the self-assembly of the molecules into one-, two-, or three-dimensional supramolecular polymers. The directionality and strength of these interactions can be further influenced by the fluorine atom, which can participate in weaker hydrogen bonds.
Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions, another key driving force for supramolecular assembly. The bulky cyclohexyl group, while potentially hindering close packing, can also serve to direct the assembly process by creating specific steric constraints, leading to the formation of unique and complex architectures. The combination of hydrogen bonding, π-π stacking, and steric effects could enable the construction of stimuli-responsive materials, where the supramolecular structure can be altered by external triggers such as temperature, pH, or the presence of specific guest molecules.
Table 2: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Participating Functional Groups | Estimated Interaction Energy (kJ/mol) | Influence on Supramolecular Structure |
| Hydrogen Bonding | N-H --- O=N | 15 - 40 | Directional assembly into chains or sheets. |
| Hydrogen Bonding | C-H --- F | 2 - 10 | Fine-tuning of the overall packing and stability. |
| π-π Stacking | Phenyl Ring --- Phenyl Ring | 10 - 50 | Formation of columnar or lamellar structures. |
| van der Waals Forces | Cyclohexyl Groups | 5 - 15 | Control of intermolecular spacing and prevention of dense packing. |
This table presents estimated interaction energies based on typical values for these types of non-covalent bonds and is for illustrative purposes.
Solid State Chemistry and Supramolecular Assembly Derived from N Cyclohexyl 5 Fluoro 2 Nitroaniline
Principles of Crystal Engineering for N-Cyclohexyl-5-fluoro-2-nitroaniline Analogues
Crystal engineering provides a framework for understanding and predicting the three-dimensional arrangement of molecules in a crystal lattice. For derivatives of nitroaniline, the primary driving forces for self-assembly are a combination of strong and weak hydrogen bonds, halogen interactions, and π-stacking. rasayanjournal.co.inresearchgate.net The this compound molecule possesses several key functional groups that are instrumental in directing its crystal packing: the secondary amine (N-H) as a hydrogen-bond donor, the nitro group (-NO₂) as a hydrogen-bond acceptor, the fluorine atom as a potential participant in halogen bonding, and the electron-deficient aromatic ring, which can engage in π-interactions.
In many 2-nitroaniline (B44862) derivatives, a strong intramolecular hydrogen bond forms between the amino group and one of the oxygen atoms of the ortho-nitro group, creating a stable six-membered pseudo-ring. researchgate.net This interaction significantly influences the molecule's conformation and its subsequent intermolecular associations. The presence of the bulky, flexible cyclohexyl group introduces additional conformational possibilities and steric factors that will compete with and modify the more directional interactions.
Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonds are the most critical interactions in determining the supramolecular architecture of nitroaniline compounds. rasayanjournal.co.in The interplay between the N-H donor and the oxygen acceptors of the nitro group often leads to the formation of well-defined one-, two-, or three-dimensional networks.
In the case of this compound analogues, the primary N-H group is a potent hydrogen-bond donor. It can engage in an intramolecular N-H···O bond with the adjacent nitro group, a feature common to 2-nitroaniline derivatives that enhances molecular planarity and stability. researchgate.net Beyond this, the N-H group is available for intermolecular hydrogen bonding, which can link molecules into chains or sheets. For instance, in related structures, molecules are linked by N–H⋯O hydrogen bonds into linear chains or more complex motifs. researchgate.netnih.gov
Additionally, weaker C-H···O and C-H···N hydrogen bonds, involving the aliphatic protons of the cyclohexyl ring and the aromatic protons, play a significant role in consolidating the crystal packing. researchgate.netnih.gov In the crystal structure of 2-fluoro-5-nitroaniline (B1294389), a related compound, both N-H···O and C-H···O hydrogen bonds are observed, which together assemble the molecules into double chains. researchgate.net Similarly, an intramolecular N-H···F hydrogen bond is noted in some fluorinated anilines, which can influence molecular conformation. researchgate.netnih.gov
Table 1: Examples of Hydrogen Bonding in Nitroaniline Analogues
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 2-Fluoro-5-nitroaniline | Intramolecular N-H···F | A weak hydrogen bond is observed between the amine proton and the fluorine atom. | researchgate.net |
| 2-Fluoro-5-nitroaniline | Intermolecular N-H···O | Links molecules into extended structures. | researchgate.net |
| 2-Fluoro-5-nitroaniline | Intermolecular C-H···O | Further consolidates the crystal packing, forming double chains. | researchgate.net |
| 2-Amino-4,6-dimethoxy-5-nitropyrimidine | Intermolecular N-H···N and N-H···O | These bonds link molecules to form sheets. | nih.gov |
| 2-Nitroaniline Derivatives | Intramolecular N-H···O | Forms a six-membered chelate ring, leading to pseudostacked structures. | researchgate.net |
Halogen Bonding and Other Non-Covalent Interactions
The fluorine atom at the 5-position introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. While fluorine is the most electronegative element, it is generally considered a poor halogen bond donor because it rarely possesses a positive σ-hole. nih.govresearchgate.net
Another significant interaction for nitroaromatics is the nitro-π interaction, a type of π-hole interaction where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with the electron-rich π-face of an adjacent aromatic ring. researchgate.netnih.gov This interaction can be as strong as a conventional hydrogen bond and plays a crucial role in the packing of many nitro-containing compounds. nih.gov
Pi-Stacking and Aromatic Interactions
The electron-deficient nitro-substituted phenyl ring in this compound is primed for π-π stacking interactions. These interactions typically occur between parallel aromatic rings and are driven by a combination of electrostatic and van der Waals forces. In nitroaniline derivatives, these interactions often manifest as offset face-to-face stacking, where the electron-poor ring of one molecule is displaced relative to the ring of its neighbor to optimize electrostatic complementarity. researchgate.netnih.gov
The substituent on the amino group—in this case, a bulky cyclohexyl ring—imposes significant steric hindrance. This bulkiness will likely prevent a perfectly cofacial π-stacking arrangement. Instead, it may favor more displaced (offset) or edge-to-face T-shaped interactions, where the hydrogen atoms on one ring point towards the π-face of another. In the crystal structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine, for example, π-π stacking interactions link hydrogen-bonded sheets into a three-dimensional structure. nih.gov
Formation of Cocrystals and Solid Solutions
The functional groups on this compound make it a prime candidate for the formation of cocrystals. A cocrystal is a multi-component crystalline solid where the constituents are held together by non-covalent interactions, primarily hydrogen bonding. By selecting a coformer molecule with complementary hydrogen-bonding sites (e.g., a carboxylic acid, another amide, or a pyridine (B92270) derivative), it is possible to design new solid forms with tailored physical properties.
Research on related compounds has demonstrated the viability of this approach. For example, a series of cocrystals has been successfully synthesized between caffeine (B1668208) and various halogenated nitroanilines, including 4-fluoro-3-nitroaniline. rsc.org In these structures, the nitroaniline and caffeine molecules are linked through N-H···N and N-H···O hydrogen bonds, forming robust supramolecular synthons that assemble into layered or interlocked structures. This work underscores the ability of the amino and nitro groups on the aniline (B41778) ring to form predictable and stable interactions with coformers. The fluorine atom can also participate, guiding the assembly and influencing the final architecture and mechanical properties of the cocrystal. rsc.org
Table 2: Supramolecular Assembly in 1:1 Cocrystals of Caffeine (CAF) and Halogenated Nitroanilines
| Coformer | Supramolecular Structure | Resulting Mechanical Property | Reference |
|---|---|---|---|
| 4-Fluoro-3-nitroaniline (4F3NA) | 3D Interlocked Packing | Brittle | rsc.org |
| 4-Chloro-3-nitroaniline (4Cl3NA) | 2D Flat Layer (weak intralayer interactions) | Brittle Fracture | rsc.org |
| 2-Fluoro-5-nitroaniline (2F5NA) | Corrugated Layers | Brittle | rsc.org |
| 4-Nitroaniline (B120555) (4NA) | 3D Interlocked Packing | Brittle | rsc.org |
Investigation of Polymorphism and Crystallization Phenomena
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in rigid, multifunctional molecules like nitroanilines. researchgate.net Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, and stability. The existence of multiple, competing non-covalent interactions (N-H···O, C-H···O, π-stacking, halogen bonding) and the conformational flexibility of the cyclohexyl group make polymorphism in this compound highly probable.
The specific polymorph obtained is often dependent on crystallization conditions such as the choice of solvent, temperature, and rate of cooling. rasayanjournal.co.in For example, 2-nitroaniline is known to exist in at least three polymorphic forms, with the molecules linked by N-H···O hydrogen bonds into different chain or sheet motifs. researchgate.net The subtle balance between the various intermolecular forces can be tipped by kinetic or thermodynamic factors during crystallization, leading to the formation of a specific polymorph. A thorough polymorphic screen would be essential to identify and characterize the different solid forms of this compound and to ensure the selection of the most stable form for any potential application.
Design of Functional Materials through Supramolecular Chemistry
The principles of crystal engineering are not merely academic; they are foundational to the rational design of functional organic materials. meijerlab.nlsouthampton.ac.uk Nitroaniline derivatives are of particular interest due to their significant second-order nonlinear optical (NLO) properties, which arise from the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group. rasayanjournal.co.inresearchgate.net
For a material to exhibit bulk NLO effects like second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group. A common strategy in crystal engineering is to use strong, directional hydrogen bonds to enforce a polar alignment of molecules into infinite chains, thereby breaking centrosymmetry. rasayanjournal.co.in By carefully controlling the supramolecular assembly of this compound, it may be possible to create such non-centrosymmetric structures, leading to new NLO materials.
Beyond NLO, supramolecular chemistry can be used to construct a wide array of functional materials. nso-journal.orgnjit.edu By incorporating chromophores like this compound into larger, self-assembling systems, one could develop:
Pigments and Dyes: Encapsulating the chromophore within an inorganic matrix, such as silica, can yield robust hybrid materials with high chemical resistance. rsc.org
Photonic Materials: The controlled aggregation of molecules can lead to significant changes in their photophysical properties, which can be harnessed for applications in sensing or optical data storage. njit.edu
Electronic Materials: Well-organized one- or two-dimensional channels formed through self-assembly can facilitate charge transport, which is key for applications in organic electronics and energy storage. meijerlab.nl
The strategic application of supramolecular principles to this compound and its analogues opens a promising avenue for the bottom-up design of advanced materials with precisely controlled structures and functions.
Future Research Directions and Unexplored Reactivity of N Cyclohexyl 5 Fluoro 2 Nitroaniline
Exploration of Novel Reaction Pathways and Reagent Systems
The functional groups of N-cyclohexyl-5-fluoro-2-nitroaniline—the secondary amine, the electron-deficient aromatic ring, the nitro group, and the fluorine atom—offer multiple sites for chemical modification. Future research could systematically explore reactions at each of these sites.
C-N Cross-Coupling Reactions: The secondary amine provides a handle for further functionalization via modern cross-coupling methodologies. Palladium- or copper-catalyzed C-N cross-coupling reactions could be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents. acs.orgrsc.org Investigating ligands that can overcome the steric hindrance of the cyclohexyl group would be a key challenge. researchgate.net These reactions would generate a library of complex tertiary amines with potential applications in materials science or medicinal chemistry.
Nitro Group Transformations: The reduction of the nitro group is a foundational transformation for nitroaromatics. rsc.orgrsc.org Beyond simple reduction to the corresponding aniline (B41778), which is a gateway to diamine derivatives, selective partial reduction to the nitroso or hydroxylamine (B1172632) intermediates could be explored. nih.govacs.org Furthermore, reductive carbonylation using carbon monoxide and a suitable metal catalyst could provide a direct route to carbamates, ureas, or isocyanates, which are valuable industrial intermediates. acs.org
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is a prime site for SNAr reactions. Investigating its displacement by various nucleophiles (e.g., alkoxides, thiolates, secondary amines) would provide access to a wide array of derivatives that would be difficult to synthesize otherwise. The steric bulk of the N-cyclohexyl group may influence the regioselectivity and reaction rates, offering an interesting avenue for mechanistic studies.
Directed C-H Functionalization: The N-cyclohexyl group could serve as a directing group for ortho-C-H activation on the cyclohexyl ring itself or, potentially, for C-H functionalization at the C-6 position of the aniline ring. Exploring transition-metal catalyzed C-H amination, arylation, or alkylation would represent a highly atom-economical approach to elaborate the core structure.
Asymmetric Synthesis and Chiral Induction with this compound
The development of asymmetric transformations involving this compound is a significant area for future exploration. Although the molecule itself is achiral, its derivatives can possess multiple chiral elements.
Catalytic Asymmetric Reactions: The reduction of the corresponding diamine derivative's imines could be a target for asymmetric hydrogenation. More promisingly, the nitro group itself can participate in asymmetric reactions. The catalytic asymmetric nitro-Mannich (aza-Henry) reaction is a powerful tool for C-C bond formation and the synthesis of enantioenriched β-nitroamines. mdpi.comdntb.gov.ua While this typically involves nitroalkanes, investigating analogous reactions where the aromatic nitro compound might act as an unconventional partner could be a novel research direction.
Chiral Ligand Synthesis: The diamine derivative obtained from the reduction of this compound could serve as a scaffold for new chiral ligands. The combination of a chiral cyclohexyl backbone (if introduced from a chiral starting material) and the diamino-fluoroaromatic core could lead to novel P,N or other bidentate ligands for asymmetric catalysis. nih.gov
Resolution and Derivatization: If a synthetic route produces a racemic mixture of a chiral derivative, developing efficient methods for chiral resolution would be crucial. This could involve classical resolution with chiral acids or enzymatic resolution.
Photochemistry and Electrochemistry of this compound Derivatives
The nitroaromatic system is known to be both photochemically and electrochemically active, an area that is completely unexplored for this specific compound.
Photochemical Reactions: Many nitroaromatic compounds undergo interesting photochemical transformations. For instance, ortho-nitroaniline itself can undergo intramolecular hydrogen transfer upon UV excitation. acs.org Investigating the photostability and photoreactivity of this compound could reveal novel rearrangement or fragmentation pathways. The presence of the cyclohexyl group might influence excited-state lifetimes and reaction outcomes compared to simpler nitroanilines.
Electrochemical Reduction: Electrosynthesis is increasingly recognized as a green and sustainable chemical tool. nih.gov The electrochemical reduction of nitroaromatics can be controlled to yield different products, such as anilines, azoxy, or azo compounds, by tuning the electrode material and cell voltage. acs.orgrsc.org A systematic study of the electrochemical reduction of this compound could provide a clean, reagent-free method for synthesizing its corresponding diamine or other dimeric derivatives. acs.orgnih.gov This approach avoids the use of bulk chemical reducing agents and can offer high selectivity.
Development of Sustainable Synthesis Protocols and Catalytic Systems
Future research should prioritize the development of environmentally benign and efficient synthetic methods for both the production and transformation of this compound.
Greener Synthesis of the Core Structure: The classical synthesis of nitroanilines often involves harsh nitrating agents like mixed nitric and sulfuric acid. bloomtechz.com Developing milder nitration procedures, for example using reagents like tert-butyl nitrite, would be beneficial. acs.orgrsc.org Similarly, the C-N bond formation step could be optimized using modern catalytic systems that operate under milder conditions with lower catalyst loadings. Desaturative coupling strategies, which use cyclohexanones and amines to form anilines, represent an innovative, atom-economical alternative to traditional cross-coupling. researchgate.net
Catalytic Reduction of the Nitro Group: The reduction of the nitro group is a key transformation. While traditional methods often use stoichiometric iron or tin, which generate large amounts of waste, modern catalytic approaches are far more sustainable. rsc.org Future work should focus on using heterogeneous catalysts, such as metal nanoparticles supported on materials like alumina (B75360) or carbon, which allow for easy separation and recycling. nih.govacs.org Non-metal catalysts are also emerging as an inexpensive and environmentally friendly option. rsc.org
Below is a table summarizing potential catalytic systems for the reduction of the nitro group, a key area for developing sustainable protocols.
| Catalyst Type | Example Catalyst System | Reducing Agent | Potential Advantages |
| Heterogeneous Metal | Palladium on Carbon (Pd/C) | H₂ gas | High efficiency, clean workup |
| Nanoparticle | Gold or Silver Nanoparticles | NaBH₄ | High activity, potential for selectivity |
| Homogeneous Metal | [Ru(salen)Cl₂] | CO / H₂ | Can lead to different products (e.g., carbamates) |
| Non-Metal | Phosphorus-doped Carbon Nanotubes (P-CNTs) | H₂ or NaBH₄ | Low cost, avoids metal contamination |
| Electrocatalytic | Graphite Felt Cathode | Electrons (from electricity) | Reagent-free, high control over reaction |
This table is illustrative and based on systems used for related nitroaromatic compounds.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize reaction conditions, understand mechanisms, and ensure process safety, the use of in situ spectroscopic monitoring is invaluable. This is a crucial area of research for any novel chemical process involving this compound.
Real-time Reaction Analysis: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the real-time concentration of reactants, intermediates, and products directly in the reaction vessel. mt.comspectroscopyonline.com For example, the conversion of the nitro group (strong IR and Raman bands) to an amino group could be tracked to determine reaction kinetics and endpoints accurately. rsc.org
Mechanistic Insights: By coupling in situ spectroscopy with kinetic modeling, it is possible to gain deep mechanistic insights. rsc.org For instance, the appearance and disappearance of transient intermediates could be observed, helping to elucidate complex reaction pathways, such as those in catalytic cycles or photochemical rearrangements. oxinst.com This data is essential for rational process optimization and the development of robust and scalable synthetic protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-5-fluoro-2-nitroaniline, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution of 5-fluoro-2-nitroaniline with cyclohexyl halides under acidic or basic conditions. For example, reacting 5-fluoro-2-nitroaniline with cyclohexyl bromide in dimethylformamide (DMF) at 80–100°C with K₂CO₃ as a base achieves moderate yields (40–60%) . Temperature and solvent polarity are critical: polar aprotic solvents (e.g., DMF) enhance reactivity, while lower temperatures reduce side reactions like oxidation of the nitro group. Purification typically involves column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹⁹F NMR detects fluorine environments (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR confirms cyclohexyl protons (δ 1.0–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) and identifies degradation products (e.g., nitro group reduction to amine under acidic conditions) .
- Melting point analysis : Compare experimental values (e.g., 120–125°C) with literature data to assess crystallinity .
Q. What are the stability considerations for storing this compound?
- Methodology : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation of the nitro group and hydrolysis of the cyclohexylamine moiety. Solubility in common solvents (e.g., DMSO, ethanol) should be tested before assay preparation to avoid precipitation .
Advanced Research Questions
Q. How does the electronic nature of the nitro group in this compound influence its reactivity in cross-coupling reactions?
- Methodology : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution. For Suzuki-Miyaura coupling, replace the nitro group with a boronate ester via reduction (e.g., using Pd/C and H₂) followed by borylation. Monitor reaction progress via TLC and optimize Pd catalyst loading (0.5–2 mol%) to minimize dehalogenation side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (IC₅₀ values ± 10% variance acceptable).
- Metabolite profiling : Use LC-HRMS to identify metabolites that may interfere with activity (e.g., nitro-reductase-mediated conversion to amines) .
- Structural analogs : Compare with N-benzyl-5-fluoro-2-nitroaniline (CAS: 131885-34-2) to isolate cyclohexyl-specific effects .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina with protein structures (PDB ID) to map interactions (e.g., hydrogen bonding with fluoro and nitro groups).
- QSAR studies : Correlate substituent effects (e.g., cyclohexyl vs. cyclopropyl) with bioactivity using Hammett constants and steric parameters .
Q. What role does the cyclohexyl group play in modulating the compound’s solubility and membrane permeability?
- Methodology :
- LogP measurement : Determine octanol-water partition coefficients experimentally (estimated LogP ≈ 2.5–3.0) or via software (e.g., ChemAxon).
- PAMPA assay : Assess passive diffusion across artificial membranes; compare with smaller analogs (e.g., 5-fluoro-2-nitroaniline) to quantify cyclohexyl-driven lipophilicity .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
